molecular formula C9H9F5Si B073885 Trimethyl(pentafluorophenyl)silane CAS No. 1206-46-8

Trimethyl(pentafluorophenyl)silane

Cat. No. B073885
CAS RN: 1206-46-8
M. Wt: 240.24 g/mol
InChI Key: GABHTFORECKGBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Trimethyl(pentafluorophenyl)silane involves reactions where the compound demonstrates significant reactivity due to the presence of fluorine atoms. For instance, the acid cleavage rates of (pentafluorophenyl)trimethyl-stannane and -silane have been studied, revealing the marked reactivity influenced by the deactivating effects of fluorine atoms (Eaborn, Treverton, & Walton, 1967).

Molecular Structure Analysis

The molecular structure of Trimethyl(pentafluorophenyl)silane has been analyzed through various methods, including crystal structure analysis. Such analyses provide insight into the compound's configuration and help understand its reactivity and interaction with other molecules (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Reactions and Properties

Trimethyl(pentafluorophenyl)silane participates in a variety of chemical reactions, showcasing its versatility as a reagent. For example, its reactions with naked fluoride ions have been explored, leading to the synthesis of complex organosilicon compounds (Tyrra et al., 2005). Furthermore, its reactivity with perfluoroimines has been studied, yielding mono, di, and trisubstituted compounds under certain conditions (Nishida, Ono, & Abe, 2000).

Physical Properties Analysis

The physical properties of Trimethyl(pentafluorophenyl)silane, such as its vapor pressures, have been measured and correlated using various techniques. Such studies are crucial for understanding the compound's behavior under different conditions and for its safe handling and application in chemical processes (Jiang et al., 2020).

Chemical Properties Analysis

The chemical properties of Trimethyl(pentafluorophenyl)silane, including its reactivity and interactions with other chemical species, have been extensively studied. These studies have highlighted its potential as a reagent for the synthesis of various organosilicon compounds and for applications in organocatalysis and surface functionalization (Luo et al., 2021).

Scientific Research Applications

  • Acid Cleavage Rates : A study by Eaborn, Treverton, and Walton (1967) in the Journal of Organometallic Chemistry investigated the rates of acid cleavage of (pentafluorophenyl)trimethyl-stannane and -silane, revealing interesting insights into the reactivity of these compounds (Eaborn, Treverton, & Walton, 1967).

  • Hydrosilylation Catalysis : Sakata and Fujimoto (2013) in The Journal of Organic Chemistry studied the hydrosilylation reaction of a carbonyl group catalyzed by tris(pentafluorophenyl)borane, involving a complex between trimethylsilane and B(C6F5)3, which is significant for understanding the catalytic processes (Sakata & Fujimoto, 2013).

  • Surface Functionalization : McGovern and Thompson (1998) in Analytical Communications explored the use of silanes, including N-pentafluorophenyl-N'-iodoacetyl hydrazide, for the functionalization of surfaces, providing insights into the application of silanes in material science (McGovern & Thompson, 1998).

  • Photochemical Isomerisation : A study by Ugolotti et al. (2010) in Chemical Communications reported the photochemical isomerisation of boryl-substituted silole derivatives, indicating the role of silanes in photochemical reactions (Ugolotti, Kehr, Fröhlich, & Erker, 2010).

  • Polymer Synthesis : Pola et al. (2001) in Polymer demonstrated the laser-induced formation of polymers from unsaturated (organyl)trimethylsilanes, highlighting the potential of silanes in the synthesis of organosilicon polymers (Pola, Urbanova, Bastl, Šubrt, Sakuragi, Ouchi, & Morita, 2001).

  • Reactivity Studies : Research by Tyrra et al. (2005) in Chemistry investigated the reactions of trimethyl(trifluoromethyl)silane in the presence of naked fluoride, revealing a novel synthesis route for certain compounds (Tyrra, Kremlev, Naumann, Scherer, Schmidt, Hoge, Pantenburg, & Yagupolskii, 2005).

  • Synthetic Chemistry Applications : Chatgilialoglu and Lalevée (2012) in Molecules reviewed the applications of tris(trimethylsilyl)silane as a radical-based reagent in organic chemistry, emphasizing its role in radical reductions, hydrosilylation, and polymerization (Chatgilialoglu & Lalevée, 2012).

Safety And Hazards

Trimethyl(pentafluorophenyl)silane is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used .

Future Directions

Trimethyl(pentafluorophenyl)silane is a useful reagent for organic reactions . It has a wide range of applications in the field of organic synthesis. Its future directions could involve exploring its potential uses in other types of reactions and studying its properties in more detail.

properties

IUPAC Name

trimethyl-(2,3,4,5,6-pentafluorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F5Si/c1-15(2,3)9-7(13)5(11)4(10)6(12)8(9)14/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABHTFORECKGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304996
Record name Trimethyl(pentafluorophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(pentafluorophenyl)silane

CAS RN

1206-46-8
Record name Trimethyl(pentafluorophenyl)silane
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Record name Trimethyl(pentafluorophenyl)silane
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Record name Trimethyl(pentafluorophenyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Nishida, H Fukaya, Y Hayakawa… - Asian Journal of …, 2016 - Wiley Online Library
Hexafluoropropene trimers were reacted with C 6 F 5 Si(CH 3 ) 3 to provide not only pentafluorophenyl but also perfluorophenylene derivatives [F(C 6 F 4 ) n C 9 F 17 ; n=2–9] by …
Number of citations: 4 onlinelibrary.wiley.com
HJ Frohn, A Lewin, VV Bardin - Journal of organometallic chemistry, 1998 - Elsevier
Halogeno(methyl)pentafluorophenylsilanes C 6 F 5 SiMe n X 3−n (n=1, 2) (X=F, Cl, Br) were prepared in good yields from the corresponding phenylsilanes C 6 F 5 SiMe n Ph 3−n by …
Number of citations: 13 www.sciencedirect.com
M Nishida, T Ono, T Abe - Journal of Fluorine Chemistry, 2001 - Elsevier
The reactions of F-(5,6-dihydro-2H-1,4-oxazine) and F-(3,4-dihydro-2H-pyrrole) were investigated using two series of reagents: one is the polyfluoroalkylating agent RfOSO 2 CF 3 and …
Number of citations: 3 www.sciencedirect.com
LS Holden - 1963 - search.proquest.com
The object of the research was to find a new route to hexafluorobenzene and to investigate the reactions of this and other polyfluoroarenes with free radicals. The electrochemical …
Number of citations: 0 search.proquest.com
JM Birchall, RN Haszeldine, MJ Newlands… - Journal of the …, 1971 - pubs.rsc.org
Methyldichlorosilane reacts with hexafluorobenzene under photochemical conditions to give methyl(pentafluorophenyl)chlorofluorosilane, which is readily converted into the …
Number of citations: 6 pubs.rsc.org
BA Gostevskii, NS Vyazankin… - J. Gen. Chem. USSR (Engl …, 1985 - osti.gov
The reactions of Me/sub 3/SiC/sub 6/F/sub 5/ with ArCOCH/sub 3/ under nucleophilic-catalysis conditions lead to the corresponding trimethylsilyl derivatives of the enols ArC)OSiMe/sub …
Number of citations: 8 www.osti.gov
W Tyrra, D Naumann - Journal of fluorine chemistry, 2005 - Elsevier
Reactions of Me 3 SiC 6 F 5 and MF (M=Cs, [NMe 4 ]) in molar ratios varying from 1:1 to 2:1 in a temperature range between −70C and ambient proceed more or less selectively to form …
Number of citations: 6 www.sciencedirect.com
M Nishida, Y Hayakawa, T Ono - Journal of Fluorine Chemistry, 2010 - Elsevier
Pentafluorophenylation of perfluoroarenes with C 6 F 5 Si(CH 3 ) 3 was investigated by using NMR and MALDI–TOF–MS techniques. Successive multiple pentafluorophenylation easily …
Number of citations: 11 www.sciencedirect.com
M Nishida, T Ono, T Abe - Nippon Kagaku Kaishi, 2000 - chemistry.or.jp
The title reactions were achieved in the presence of a fluoride anion: the reaction of perfluoro-(5, 6-dihydro-2H-1, 4-oxazine)(1) with an equal amount of trimethyl (pentafluorophenyl) …
Number of citations: 3 www3.chemistry.or.jp
R Fields, RN Haszeldine, AF Hubbard - Journal of the Chemical …, 1970 - pubs.rsc.org
Organosilicon Chemistry. Part V1.l The )Photochemical Reaction of Bis(trimethylsily1)mercury with Hexafluorobenzene and with Tri Page 1 Org. 2193 Organosilicon Chemistry. Part V1.l …
Number of citations: 6 pubs.rsc.org

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